diethyl 4-(2-fluorophenyl)-1-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

diethyl 4-(2-fluorophenyl)-1-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3845154
CAS Number:
Molecular Formula: C23H21F2NO4
Molecular Weight: 413.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-cyanophenyl)-3,5-pyridinedicarboxylate

  • Compound Description: This compound is a 1,4-dihydropyridine derivative, a class often investigated for their calcium channel antagonist properties. The provided abstract focuses on its crystal structure determination, offering no biological activity data [].

Bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

  • Compound Description: This compound is a nifedipine analogue designed for potential calcium channel blocking activity. The research focuses on its unexpected degradation products during saponification attempts [].

3-Ethyl 5-Methyl 1,4-dihydro-2-[(2-hydroxyethoxy)methyl]-6-methyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate

  • Compound Description: This compound is a bioisostere of the calcium channel blocker amlodipine []. It displayed potent calcium channel antagonist activity, even surpassing nimodipine in potency [].

3-ethyl 5-methyl 1,4-dihydro-2-[2-[(1-methyl-1,4-dihydropyridyl-3-carbonyloxy)ethoxy]methyl]-6-methyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate

  • Compound Description: This compound is a derivative of the aforementioned amlodipine bioisostere, modified with a 1-methyl-3-pyridylcarbonyloxy chemical delivery system []. While less potent than its parent compound, it still shows calcium channel antagonist activity [].

(±)-3-(Benzylmethylamino)-2,2-dimethylpropyl Methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate hydrochloride (TC-81)

  • Compound Description: TC-81 is a newly synthesized calcium antagonist investigated for its absorption, distribution, metabolism, and excretion properties [, ].

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

  • Compound Description: DCDDP is a dihydropyridine calcium antagonist studied for its effects on monocrotaline-induced pulmonary hypertension in rats [, ]. The research highlights its potential to lower pulmonary artery pressure, possibly through inhibiting free radical production and increasing nitric oxide levels in the lungs [, ].

Diethyl 1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester)

  • Compound Description: This compound is a well-known reagent in organic synthesis, commonly used as a source of hydride []. It is a crucial intermediate in the Hantzsch pyridine synthesis, a versatile method for preparing various dihydropyridine derivatives.

3-Allyl-5-ethyl-4(3-fluorophenyl)-1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (5f)

  • Compound Description: This compound is a novel, unsymmetrical 1,4-dihydropyridine synthesized through a ceric ammonium nitrate catalyzed Hantzsch reaction []. It exhibits promising antimicrobial activity and is structurally similar to other calcium channel blockers [].

4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

  • Compound Description: This 1,4-dihydropyridine derivative's structure was determined through various spectroscopic techniques and single-crystal X-ray diffraction []. The research primarily focuses on its structural characterization and intermolecular interactions.

4-(2-Aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylic acid diethyl ester (III)

  • Compound Description: Compound III served as a starting material in a study investigating rearrangements under various conditions []. Its reactivity highlights the potential for chemical transformations of dihydropyridine derivatives.

2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (Manidipine)

  • Compound Description: Manidipine is a calcium channel blocker used as an antihypertensive agent []. Studies on its optical isomers revealed that the (S)-(+)-enantiomer exhibits significantly greater antihypertensive activity and binding affinity for the dihydropyridine binding site compared to its (R)-(-)-counterpart [].

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]-ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

  • Compound Description: This compound, similar to manidipine, is a 1,4-dihydropyridine derivative investigated for its antihypertensive properties [, ]. Pharmacological studies determined that the (4S)-(+)-enantiomer is the more active form, showing significant antihypertensive effects and inhibition of [3H]nimodipine binding [, ].

Methyl Pentyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

  • Compound Description: MN9202 is a 1,4-dihydropyridine derivative studied for its protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits [, ]. The compound showed promise in reducing organ damage markers, improving hemodynamic parameters, and increasing survival rates [, ].

Series of 3-alkyl 5-isopropyl 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates

  • Compound Description: This series of compounds was synthesized and evaluated for their calcium channel antagonist and anticonvulsant activities []. The research explores the structure-activity relationships within this series, highlighting how modifications to the 3-alkyl ester and 4-aryl substituents influence their pharmacological profile [].

(+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl Methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

  • Compound Description: NKY-722 is a novel, water-soluble calcium antagonist that demonstrates potent vasorelaxant effects in various canine arteries [, ]. Its mechanism of action is attributed to its calcium channel blocking properties, particularly its ability to inhibit calcium influx through L-type calcium channels [, ].
  • Compound Description: This radiolabeled compound is a derivative of the calcium channel blocker CV-4093 designed for metabolism and distribution studies []. The incorporation of carbon-14 allows for tracing the compound's fate within living organisms.

Cyclopropylmethyl Methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MPC-2101)

  • Compound Description: MPC-2101 is an asymmetric 1,4-dihydropyridine derivative designed for its potential vasodilating and antihypertensive properties []. It exhibited potent cerebral vasodilating activity in dogs, surpassing the effects of nifedipine and nicardipine [].

Methyl 2-Oxopropyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate (MPC-1304)

  • Compound Description: MPC-1304 is another asymmetrical 1,4-dihydropyridine designed for its potential as a vasodilator and antihypertensive agent []. It displayed potent antihypertensive activity in spontaneously hypertensive rats, exceeding the efficacy of nifedipine, nicardipine, and hydralazine [].

Series of Alkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

  • Compound Description: This series of compounds explores the replacement of the nitrophenyl group, commonly found in dihydropyridine calcium channel blockers, with a pyridinyl substituent []. This research aimed to investigate if the pyridinyl group could act as a bioisostere for the nitrophenyl moiety while potentially offering advantages in terms of pharmacological activity or side effect profiles.

7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-1-methyl-2H-1,4-benzodiazepin-2-one (Fludiazepam)

  • Compound Description: Fludiazepam is a benzodiazepine derivative known for its anxiolytic properties [, ]. It acts by enhancing the effects of the neurotransmitter GABA in the brain.
  • Compound Description: This series of compounds represents nifedipine analogues, exploring the impact of various phenyl substituents on their solubility in supercritical carbon dioxide []. This research focuses on optimizing drug purification techniques using supercritical fluid extraction.
  • Compound Description: This series, like the previous one, focuses on nifedipine analogues. The research investigates the impact of varying cyclohexyl substituents on their solubility in supercritical carbon dioxide to optimize purification methods [].

Dialkyl 4-Imidazolyl-1,4-Dihydropyridine-3,5-dicarboxylates

  • Compound Description: This series of compounds was designed as potential dual-acting agents targeting both angiotensin II receptors and calcium channels []. These compounds incorporate structural features of both telmisartan (an angiotensin receptor blocker) and nifedipine (a calcium channel blocker) to achieve this dual activity.

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadiazol-5-yl)pyridine-3,5-dicarboxylate

  • Compound Description: This compound, synthesized via Hantzsch reaction, was evaluated for its fungicidal, antiviral, and insecticidal activities [, ]. The research highlights the potential of 1,4-dihydropyridine derivatives as a source of novel agrochemicals.

1-(2-Cyanoethyl)-7-chloro-3-hydroxy-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Cinolazepam)

  • Compound Description: Cinolazepam is a benzodiazepine drug investigated for its electrochemical behavior using polarography []. This research focuses on analytical techniques for drug characterization and quantification.

(+)- and (-)-3-isopropyl 5-(4-methylphenethyll) 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinedicarboxylates

  • Compound Description: These enantiomers were synthesized and evaluated for their calcium channel modulating effects []. Interestingly, they demonstrated dual activity: acting as partial calcium channel agonists in cardiac tissue and as calcium channel antagonists in smooth muscle.

(2R, 2-α-R, 3a)-2-[1-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)-1,4-oxazine

  • Compound Description: This compound is a synthetic intermediate used in preparing pharmacologically active compounds [, ]. No specific therapeutic area or target is mentioned for this intermediate.
  • Compound Description: This series of compounds highlights a green chemistry approach for synthesizing 1,4-dihydropyridine derivatives using L-proline as a catalyst []. This research focuses on developing environmentally friendly synthetic methods.
  • Compound Description: This series of compounds were synthesized and characterized using various spectroscopic techniques []. No specific biological activity data is presented in the provided abstract.

5-[[2(R)-[1(R)-[3,5-bis(Trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one

  • Compound Description: This compound is a substance P (neurokinin-1) receptor antagonist [, , , ]. This compound is investigated for its use in treating various conditions, including psychiatric disorders, inflammatory diseases, and emesis.

Properties

Product Name

diethyl 4-(2-fluorophenyl)-1-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

diethyl 4-(2-fluorophenyl)-1-(4-fluorophenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C23H21F2NO4

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C23H21F2NO4/c1-3-29-22(27)18-13-26(16-11-9-15(24)10-12-16)14-19(23(28)30-4-2)21(18)17-7-5-6-8-20(17)25/h5-14,21H,3-4H2,1-2H3

InChI Key

HBXZSGTUHIEBAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2F)C(=O)OCC)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.